Product packaging for 7-Benzyl-6-chloro-7H-purine(Cat. No.:CAS No. 1928-77-4)

7-Benzyl-6-chloro-7H-purine

Katalognummer: B017249
CAS-Nummer: 1928-77-4
Molekulargewicht: 244.68 g/mol
InChI-Schlüssel: QOJVQOWYMWBZNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Contextualizing Purine (B94841) Derivatives in Medicinal Chemistry and Biological Systems

Purine derivatives are a class of organic molecules based on the purine heterocyclic aromatic structure. In biological systems, purines, namely adenine (B156593) and guanine (B1146940), are fundamental components of nucleic acids (DNA and RNA). Beyond their role in genetics, they are integral to cellular energy transfer (as in adenosine (B11128) triphosphate - ATP), signaling pathways (e.g., cyclic adenosine monophosphate - cAMP), and as neurotransmitters.

In medicinal chemistry, the purine scaffold has been extensively utilized as a privileged structure. This means that the purine core can be chemically modified to interact with a wide variety of biological targets, leading to the development of numerous therapeutic agents. Synthetic purine analogues have been designed to mimic natural purines and thereby interfere with various biological processes. researchgate.net These synthetic derivatives have found applications as antiviral, antitumor, antifungal, and antiproliferative agents. researchgate.net

Significance of the Purine Scaffold in Drug Discovery and Development

The significance of the purine scaffold in drug discovery is underscored by the number of approved drugs that incorporate this chemical framework. Researchers have successfully developed purine analogues that can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of protein-protein interactions.

The versatility of the purine ring system allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological properties. For instance, modifications at the N7 and N9 positions of the purine ring are common strategies in drug design. acs.org The development of N7-substituted purine derivatives, though less common than their N9 counterparts, has yielded compounds with interesting biological activities, such as cytokinin activity. acs.org

Overview of Halogenated Purine Derivatives in Research

The introduction of halogen atoms, such as chlorine, into the purine scaffold is a key strategy in medicinal chemistry. Halogenation can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. This, in turn, can enhance its binding affinity to biological targets and improve its pharmacokinetic profile. smolecule.comsmolecule.com

Chlorinated purines, for example, are often used as versatile intermediates in the synthesis of more complex purine derivatives. acs.org The chlorine atom can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups at that position. smolecule.com Research has shown that halogenated purines can act as high-affinity ligands for various receptors, including histamine (B1213489) H3 receptors. smolecule.com

Specific Research Focus on 7-Benzyl-6-chloro-7H-purine

This compound is a specific halogenated purine derivative that has been a subject of academic research. Its structure features a benzyl (B1604629) group attached to the N7 position of the purine ring and a chlorine atom at the C6 position. This particular arrangement of substituents makes it a valuable compound for further chemical modifications and biological evaluation.

Research on this compound has often focused on its use as a starting material for the synthesis of more complex molecules. For example, it has been used in Sonogashira cross-coupling reactions to prepare 6-alkynyl-7-benzylpurines. clockss.org These alkynylpurines have, in turn, been investigated for their potential cytostatic activity. clockss.org The compound has also been utilized in nucleophilic arylation reactions to synthesize 6-arylated N-7-substituted purines. proquest.com

Table 1: Key Research Applications of this compound

Research AreaApplication of this compoundReference
Organic SynthesisStarting material for Sonogashira cross-coupling reactions clockss.org
Organic SynthesisSubstrate for nucleophilic arylation reactions proquest.com
Medicinal ChemistryPrecursor for the synthesis of potential cytostatic agents clockss.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClN4 B017249 7-Benzyl-6-chloro-7H-purine CAS No. 1928-77-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-benzyl-6-chloropurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c13-11-10-12(15-7-14-11)16-8-17(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJVQOWYMWBZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282398
Record name 7-Benzyl-6-chloro-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1928-77-4
Record name 1928-77-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Benzyl-6-chloro-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Chemical Transformations of 7 Benzyl 6 Chloro 7h Purine

Nucleophilic Substitution Reactions at the C6 Position

The most prominent feature of 7-benzyl-6-chloro-7H-purine's reactivity is the susceptibility of the C6 position to nucleophilic attack. The purine (B94841) ring, being an electron-deficient aromatic system, facilitates the displacement of the chlorine atom by a wide array of nucleophiles. This pathway, known as nucleophilic aromatic substitution (SNAr), is the cornerstone for the chemical modification of this and related 6-chloropurines.

The chlorine atom at the C6 position serves as an effective leaving group in SNAr reactions. Its displacement is facilitated by the electron-withdrawing nature of the purine ring system, which stabilizes the intermediate Meisenheimer-like complex formed upon nucleophilic attack. This inherent reactivity allows for substitutions to occur under relatively mild conditions. The C6 position of the purine core is the most reactive site for such substitutions in di- or tri-halogenated purines.

The versatility of the C6-chloro group as a leaving group allows for the introduction of a wide variety of functional groups through reactions with different nucleophiles. This has been extensively utilized to create libraries of 6-substituted purine derivatives.

C-N Bond Formation: Reactions with nitrogen-based nucleophiles, such as primary and secondary amines, are common. For instance, the reaction of a similar compound, 7-(tert-butyl)-6-chloro-7H-purine, with amines like benzylamine (B48309) proceeds in the presence of a base to yield the corresponding N6-substituted adenine (B156593) derivatives. sci-hub.sewikipedia.org

C-O Bond Formation: Oxygen nucleophiles, typically in the form of alkoxides (e.g., sodium methoxide) or phenoxides, can displace the chlorine to form 6-alkoxy or 6-aryloxy purine derivatives. libretexts.org

C-S Bond Formation: Sulfur nucleophiles, such as thiols or benzylmercaptan in the presence of a base, readily react to produce 6-thioether derivatives. libretexts.org

C-C Bond Formation: Carbon-carbon bonds can be formed through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling of 7-benzyl-6-chloro-purine with various arylboronic acids, using a catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate, effectively yields 6-arylpurine derivatives.

The following table summarizes representative nucleophilic substitution reactions at the C6 position of N7-substituted 6-chloropurines.

Nucleophile TypeReagent ExampleResulting C6-SubstituentProduct Class
Nitrogen Benzylamine-NH-CH₂-PhN⁶-Substituted Adenine
Oxygen Sodium Methoxide (B1231860)-OCH₃6-Alkoxypurine
Sulfur Benzyl (B1604629) Mercaptan-S-CH₂-Ph6-Thioetherpurine
Carbon Phenylboronic Acid-Ph6-Arylpurine

Electrophilic Aromatic Substitutions on the Purine Ring

The purine ring system is inherently electron-deficient due to the presence of four nitrogen atoms. This characteristic makes it highly resistant to electrophilic aromatic substitution reactions, which typically require an electron-rich aromatic ring. researchgate.net Electrophiles, being electron-seeking species, preferentially interact with the non-bonding electrons of the ring's nitrogen atoms. This interaction leads to the formation of a positively charged pyridinium-like cation, which further deactivates the ring towards subsequent electrophilic attack. researchgate.net Consequently, classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are not observed on the purine core of this compound.

Modifications on the Benzyl Moiety

While the purine core's reactivity is well-explored, modifications on the N7-benzyl group of this compound are not widely reported in the chemical literature. In principle, the phenyl ring of the benzyl moiety could undergo electrophilic aromatic substitution. However, the purine ring attached to the benzylic carbon acts as an electron-withdrawing group, which would deactivate the phenyl ring towards electrophilic attack, making such reactions less favorable compared to simpler benzene (B151609) derivatives like toluene.

Specific examples of direct halogenation or alkylation on the phenyl ring of this compound are not documented in available research. Standard benzylic position reactions, such as free-radical bromination with N-Bromosuccinimide (NBS), target the C-H bonds of the methylene (B1212753) (-CH₂-) bridge. wikipedia.org However, electrophilic substitution on the aromatic portion of the benzyl group would require overcoming the deactivating effect of the N7-purinylmethyl substituent.

Hydrolysis Reactions and Stability

The stability of this compound is dependent on the reaction conditions, particularly the pH. Both the C6-chloro group and the N7-benzyl group can undergo reactions under hydrolytic conditions.

The C6-chloro group can be hydrolyzed to a carbonyl group, transforming the 6-chloropurine (B14466) derivative into its corresponding hypoxanthine (B114508) analogue. This transformation is typically achieved under alkaline hydrolysis conditions. sci-hub.se

The stability of the N-glycosidic bond in purine nucleosides is a well-studied area, and by analogy, the N7-C (benzyl) bond stability can be inferred. Studies on the closely related 7-(tert-butyl)-6-chloro-7H-purine have shown that the N7-alkyl group is stable under basic conditions but is labile and prone to cleavage in the presence of aqueous mineral acids (e.g., HCl, HCOOH) or Lewis acids. sci-hub.sewikipedia.org Furthermore, research on 9-benzylxanthine derivatives has demonstrated that the benzyl group can translocate from the N9 to the N7 position when heated in the presence of acid, suggesting the N7-benzyl bond is susceptible to cleavage or migration under acidic catalysis. nist.gov Therefore, it is anticipated that this compound would exhibit instability in strongly acidic media, potentially leading to de-benzylation.

Reaction with Nucleophiles (e.g., Amines, Alkoxides, Thiols)

The chlorine atom at the C6 position of the purine ring is a good leaving group, facilitating nucleophilic aromatic substitution reactions. This allows for the straightforward synthesis of 6-substituted-7-benzylpurines by reacting this compound with various nucleophiles such as amines, alkoxides, and thiols. The general mechanism involves the attack of the nucleophile at the C6 carbon, followed by the displacement of the chloride ion.

While specific studies on this compound are limited, the reactivity can be inferred from analogous compounds such as 7-(tert-butyl)-6-chloropurine. These reactions are typically carried out under mild conditions and can produce high yields of the desired substituted purines.

Reaction with Amines:

The reaction of 7-substituted-6-chloropurines with various amines leads to the formation of N6-substituted adenine derivatives. These reactions are fundamental in the synthesis of a wide range of biologically active compounds. While specific examples with this compound are not extensively detailed in the available literature, the general protocol involves heating the 6-chloropurine with the desired amine in a suitable solvent. For instance, the synthesis of various 6-substituted purines has been achieved from 2-amino-6-chloropurine (B14584) by reaction with different amines in DMF at 80°C. redalyc.org A two-step protocol has also been described for the preparation of an adenine derivative from 7-(tert-butyl)-6-chloropurine, which involves the formation of an azide (B81097) intermediate followed by reduction. nih.gov

Reaction with Alkoxides:

Alkoxides readily displace the C6-chloro substituent to form 6-alkoxypurines. For example, 7-(tert-butyl)-6-chloropurine has been shown to react with sodium methoxide in methanol (B129727) at room temperature to afford 7-(tert-butyl)-6-methoxy-7H-purine in high yield. nih.gov A similar reaction with sodium ethoxide also proceeds efficiently. nih.gov This method provides a straightforward route to various 6-alkoxy-7-alkylpurine derivatives.

Reaction with Thiols:

Thiol nucleophiles, such as sodium hydrosulfide (B80085) or thiols in the presence of a base, react with 7-substituted-6-chloropurines to yield 6-thiopurine derivatives. The reaction of 7-(tert-butyl)-6-chloropurine with a solution of sodium hydrosulfide in DMF at room temperature resulted in the formation of the corresponding 6-mercaptopurine (B1684380) analog. nih.gov Care must be taken during the workup of these reactions as the resulting thiols can be susceptible to oxidation to disulfides. nih.govacs.org

The following table summarizes the nucleophilic substitution reactions on a closely related analog, 7-(tert-butyl)-6-chloropurine, which serves as a model for the reactivity of this compound.

NucleophileReagentSolventTemperatureProductYield (%)
MethoxideMeONaMethanolRoom Temp.7-(tert-Butyl)-6-methoxy-7H-purine95
EthoxideEtONaEthanol (B145695)Room Temp.7-(tert-Butyl)-6-ethoxy-7H-purine92
HydrosulfideNaSHDMFRoom Temp.7-(tert-Butyl)-7H-purine-6(9H)-thione85
AzideNaN₃DMF60 °C7-(tert-Butyl)-6-azido-7H-purine98

Oxidative Functionalization of Purines

Information regarding the specific oxidative functionalization of this compound is not available in the reviewed scientific literature. General studies on purine oxidation often focus on the biological context of DNA damage, where purine bases are susceptible to oxidation by reactive oxygen species. Chemical oxidation of purine derivatives can lead to the formation of N-oxides or C-H functionalized products. For example, the oxidation of some purine derivatives with peroxy acids can yield purine N-oxides. mdpi.com However, no specific examples or detailed research findings concerning the oxidative functionalization of this compound could be located.

Biological Activities and Mechanisms of Action of 7 Benzyl 6 Chloro 7h Purine and Its Derivatives

Interference with Nucleic Acid Synthesis and Metabolism

Purine (B94841) analogs, including derivatives of 7-benzyl-6-chloro-7H-purine, can exert their biological effects by interfering with the synthesis and metabolism of nucleic acids. nbinno.com As antimetabolites, these compounds can mimic naturally occurring purines and thereby disrupt the production of DNA and RNA, which is particularly detrimental to rapidly proliferating cells such as cancer cells. nbinno.com

One of the key mechanisms by which purine derivatives can halt cell proliferation is by inducing cell cycle arrest. For instance, certain 6-chloropurine (B14466) nucleosides have been shown to cause a G2/M phase cell cycle arrest, effectively stopping cell division at a critical checkpoint. nih.gov This disruption of the cell cycle is often a precursor to apoptosis, or programmed cell death. nih.gov Furthermore, some 6-chloropurine hybrids have demonstrated the ability to bind to the minor groove of DNA, which can interfere with DNA replication and transcription processes. benthamdirect.com

Enzyme Inhibition Profiles

The this compound core structure has been a fruitful starting point for the development of potent inhibitors of various enzymes. The strategic placement of substituents on the purine ring allows for the fine-tuning of inhibitory activity and selectivity against specific enzyme targets.

A crucial target for purine analogs is the enzyme dihydrofolate reductase (DHFR). DHFR plays a vital role in the synthesis of purine nucleotides and thymidine, which are essential precursors for DNA replication. mdpi.com Inhibition of DHFR leads to a depletion of the intracellular pool of reduced folates, which in turn hampers the synthesis of DNA, RNA, and certain amino acids, ultimately leading to the cessation of cell growth. mdpi.comcancernetwork.com Lipophilic DHFR inhibitors have been shown to enhance the activity of antipurine agents, suggesting a synergistic effect in disrupting purine biosynthesis. nih.gov

Derivatives of this compound have been extensively explored as inhibitors of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). mdpi.com These receptors are often overexpressed in various cancers and play a key role in tumor cell proliferation and survival. Dual inhibition of EGFR and HER2 is a validated therapeutic strategy in oncology. mdpi.com

Several studies have reported the synthesis and evaluation of 6,7-disubstituted-7H-purine analogues as potent dual EGFR/HER2 inhibitors. mdpi.com The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.

CompoundEGFR IC50 (µM)HER2 IC50 (µM)Reference
Derivative 19a0.08Not Reported mdpi.com
Derivative 16b0.06Not Reported mdpi.com
Derivative 22b0.070.03 mdpi.com
Compound 9f0.00230.234 researchgate.net
Compound 6j0.00180.0878 researchgate.net

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are oncoproteins critical for cancer cell survival. nih.govresearchgate.net Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. mdpi.com The purine scaffold has been successfully utilized to develop potent Hsp90 inhibitors. nih.gov

These inhibitors function by binding to the ATP-binding site in the N-terminal domain of Hsp90, thereby inhibiting its chaperone activity. mdpi.com This leads to the downregulation of Hsp90 client proteins such as Raf-1, CDK4, and ErbB2. nih.gov

CompoundHsp90α IC50 (µM)Reference
Isoxazole derivative 6b1.76 nih.gov
Isoxazole derivative 6c0.203 nih.gov
Six-membered derivative 141.00 nih.gov

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. gsconlinepress.com Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. mdpi.com While research on this compound itself as a BChE inhibitor is limited, related heterocyclic structures have shown promise in this area. For example, tacrine (B349632) derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. nih.gov Furthermore, the design of N-benzylpiperidine-purine derivatives has been explored for the dual inhibition of both AChE and BChE. nih.gov The inhibitory activity of these compounds is often influenced by factors such as molecular volume and the presence of specific functional groups. nih.gov

Ligand Activity for Specific Receptors

The purine core of this compound makes it a candidate for interaction with various purinergic receptors, such as adenosine (B11128) and histamine (B1213489) receptors. The benzyl (B1604629) group at the 7-position can also contribute to receptor binding and selectivity.

Derivatives of 7-benzylxanthine have been shown to have a high affinity and selectivity for the adenosine A1 receptor. nih.gov Similarly, 8-benzylaminoxanthine derivatives have demonstrated high affinity for adenosine A2A and dual A1/A2A receptors. mdpi.com Research on other substituted purines has revealed high-affinity ligands for the histamine H3 receptor, with the purine ring playing a crucial role in binding. nih.gov For instance, the N-7 atom of the purine core can form a hydrogen bond with key amino acid residues in the receptor's binding site. nih.gov Specifically, pyrazolo[3,4-d]pyridazine derivatives with a 7-benzylamino group have been identified as high-affinity antagonists for the human adenosine A1 and A3 receptors. nih.gov

Histamine H₃ Receptor Ligand Affinity

Derivatives of this compound have been investigated for their potential as ligands for the histamine H₃ receptor (H₃R), a G protein-coupled receptor primarily expressed in the central nervous system. The H₃R acts as an autoreceptor on histaminergic neurons, modulating the synthesis and release of histamine, and as a heteroreceptor, controlling the release of other key neurotransmitters.

In a study focused on developing new H₃R ligands, a series of purine derivatives were synthesized and evaluated for their binding affinity. aacrjournals.orgmdpi.com The synthesis involved the nucleophilic substitution of 6-chloro-9H-purine derivatives with respective benzyl halides, resulting in a mixture of N-9 and N-7 alkylated purines. aacrjournals.org Subsequent modifications led to the creation of compounds with significant affinity for the H₃R.

Two notable derivatives, 3d and 3h , demonstrated high affinities for the H₃R, with Kᵢ values of 2.91 nM and 5.51 nM, respectively. aacrjournals.orgnih.gov These values indicate a higher potency than the reference drug pitolisant, which has a Kᵢ of 6.09 nM. aacrjournals.orgnih.gov Molecular modeling studies suggest that the purine core of these ligands plays a crucial role in their high affinity, specifically through a hydrogen bond between the N-7 nitrogen of the purine ring and the Tyr374 residue of the H₃R. aacrjournals.orgnih.gov

Table 1: Histamine H₃ Receptor (H₃R) Binding Affinities of Selected Purine Derivatives
CompoundKᵢ (nM)
3d2.91
3h5.51
Pitolisant (Reference)6.09
Data sourced from Espinosa-Bustos et al. (2022). aacrjournals.orgnih.gov

These findings highlight the potential of the purine scaffold, from which this compound is derived, in the design of potent H₃R ligands.

Adenosine Receptor Antagonism

The purine structure is the core of endogenous adenosine receptor agonists, and consequently, many purine derivatives have been explored as adenosine receptor antagonists. While direct studies on this compound are limited, research on structurally related compounds provides insights into their potential activity at these receptors. Adenosine receptors, including A₁, A₂ₐ, A₂ₒ, and A₃ subtypes, are involved in a wide array of physiological processes.

For instance, a potent and selective A₃ adenosine receptor antagonist, LJ-1888 , is a 2-chloro-6-(3-iodobenzylamino)-9H-purine derivative, sharing the chloro-purine core with this compound. nih.gov This indicates that substitutions at the C6 position of the purine ring with benzylamine-like moieties can yield significant antagonist activity at adenosine receptor subtypes. nih.gov

Furthermore, series of 6-arylpurines have been described as adenosine A₂ₐ antagonists. nih.gov These compounds, while differing in the substitution at the 6-position, underscore the versatility of the purine scaffold in achieving affinity and selectivity for various adenosine receptors. The specific substitution pattern on the purine ring, including the position of the benzyl group (N-7 vs. N-9), is critical in determining the affinity and selectivity for different receptor subtypes.

Corticotropin-Releasing Hormone Antagonism

Corticotropin-releasing hormone (CRH) receptors, particularly the CRF₁ subtype, are implicated in the stress response and are targets for the development of treatments for anxiety and depression. A review of the literature indicates that while various heterocyclic compounds have been developed as CRF₁ receptor antagonists, there is no available information to suggest that this compound or its direct derivatives exhibit antagonist activity at corticotropin-releasing hormone receptors. The known non-peptidic CRF₁ antagonists typically belong to other chemical classes, such as pyrazolopyrimidines and pyrrolopyrimidines. mdpi.com

Cellular Mechanisms

Induction of Apoptosis and Cell Cycle Arrest

Derivatives of this compound have demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cells. A study on ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate, a compound closely related to the this compound core structure, revealed potent cytotoxic effects against various human solid tumor cell lines. acs.org

The mechanism of this cytotoxicity was linked to the induction of apoptosis. acs.org Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. The purine derivatives were found to trigger this pathway in melanoma cells, suggesting their potential as anticancer agents. acs.org While the precise molecular targets for this apoptotic induction were not fully elucidated in the study, it represents a significant cellular effect of this class of compounds. The induction of apoptosis is a common mechanism of action for many chemotherapeutic agents.

Impact on Cell Proliferation

The impact of this compound derivatives on cell proliferation has been evaluated in the context of their anticancer potential. Specifically, ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate and its N-9 isomer have shown significant anti-proliferative activity against several human solid tumor cell lines. acs.org

The inhibitory concentrations (IC₅₀) for these compounds were in the single-digit micromolar range, indicating potent cytotoxic activity. acs.org The study evaluated their effects on breast cancer (MCF-7), colon cancer (HCT-116), and melanoma (A-375 and G-361) cell lines. acs.org

Table 2: Anti-proliferative Activity (IC₅₀ in µM) of a 7-substituted-2,6-dichloropurine Derivative
Cell LineCancer TypeIC₅₀ (µM) for Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate
MCF-7BreastData not specified in abstract
HCT-116ColonData not specified in abstract
A-375MelanomaSingle-digit micromolar
G-361MelanomaSingle-digit micromolar
Data indicates potent activity as reported by Pérez-Pérez et al. (2014). acs.org

This anti-proliferative effect is a direct consequence of the cellular mechanisms discussed previously, namely the induction of apoptosis and cell cycle arrest, which collectively halt the uncontrolled division of cancer cells. acs.org

Cellular Uptake and Distribution Studies

For example, a study on novel substituted purine isosteres as EGFR kinase inhibitors reported that one lead compound displayed noteworthy intracellular accumulation in A549 cells, which was attributed to its higher lipophilicity. nih.gov This suggests that the physicochemical properties of the substituents on the purine ring play a significant role in its ability to cross cell membranes and accumulate intracellularly. The benzyl group in this compound would be expected to increase its lipophilicity, potentially favoring cellular uptake.

Potential Therapeutic Applications

The this compound structure serves as a versatile starting point for the synthesis of a multitude of derivatives with potential therapeutic uses. The reactivity of the chloro group at the C6 position allows for substitution, leading to diverse libraries of compounds that have been investigated for a range of biological activities. Research has primarily focused on anticancer, antiviral, and antimicrobial applications, with explorations into their effects on cellular signaling pathways.

Anticancer Research

Derivatives of the 6-chloropurine scaffold are a significant subject of anticancer research, demonstrating cytotoxicity against various cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest. researchgate.net The core structure is a key component in the synthesis of novel compounds with promising antiproliferative effects.

Researchers have developed new series of purine nucleosides based on a 6-chloropurine framework that exhibit micromolar GI50 values against human melanoma, lung, ovarian, and colon carcinoma cell lines. researchgate.net These compounds have been shown to induce apoptosis and cause a G2/M phase cell cycle arrest. researchgate.net Furthermore, the 6-chloropurine moiety is a precursor for purine-sulfonamide hybrids and 6,9-disubstituted purine analogues that have demonstrated potent anticancer activity. nih.gov Modifications at the C6 position, for instance with chiral amino acid amides, have also been explored to create purine arabinosides with antiproliferative activity against leukemia cell lines. mdpi.com In one study, a serine derivative of a 2-chloro-6-substituted purine arabinoside showed an IC50 value of 16 μM against the human acute myeloid leukemia cell line U937. mdpi.com Other studies have focused on N-(purin-6-yl)amino carboxylic acid derivatives, which have shown high cytotoxic activity against murine mammary carcinoma, human colorectal adenocarcinoma, human gastric carcinoma, and human hepatocellular carcinoma cells. nih.gov

Table 1: Anticancer Activity of 6-Chloropurine Derivatives

Derivative Class Cancer Cell Line(s) Reported Activity Mechanism of Action
Perbenzylated hexosyl nucleosides Melanoma, Lung, Ovarian, Colon Carcinoma Micromolar GI50 values Apoptosis induction, G2/M cell cycle arrest researchgate.net
N-(purin-6-yl)aminoalkanoic acids Murine mammary carcinoma (4T1), Colorectal adenocarcinoma (COLO201), Gastric carcinoma (SNU-1), Hepatocellular carcinoma (HepG2) High cytotoxicity (e.g., IC50 < 30 µM for one derivative) Not specified
2-chloro-6-(Nα-L-serinylamido)-purine arabinoside Human acute myeloid leukemia (U937) IC50 = 16 μM Not specified
Purine-sulfonamide hybrids Not specified Potent anticancer agents Not specified
6,9-disubstituted purine analogues Liver (Huh7), Colon (HCT116), Breast (MCF7) Carcinoma Cytotoxic activity compared with 5-FU Not specified

Antiviral Investigations

The purine scaffold is a well-established core for the development of antiviral agents. The 6-chloropurine moiety, in particular, is a crucial intermediate in the synthesis of clinically relevant antiviral drugs. google.com

For instance, 2-amino-6-chloropurine (B14584) is a key intermediate in the manufacturing process of nucleoside analogues such as famciclovir (B1672041) and penciclovir (B1679225), which are used to treat herpes virus infections. google.com This highlights the importance of the 6-chloropurine structure in creating effective antiviral medications. Research has also been conducted on nucleoside analogs that incorporate a 6-chloropurine base to develop novel agents against SARS-CoV, with some compounds showing promising activity comparable to established antivirals like mizoribine (B1677216) and ribavirin. researchgate.net While not direct derivatives of this compound, studies on related substituted 9H-purines have identified promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV), further validating the potential of the purine core in antiviral drug discovery. nih.gov

Table 2: Antiviral Research on Purine Derivatives

Derivative/Intermediate Target Virus Application/Finding
2-Amino-6-chloropurine Herpesviruses Key intermediate for synthesis of famciclovir and penciclovir google.com
Nucleoside analogs with 6-chloropurine base SARS-CoV Showed promising antiviral activity researchgate.net
4,7-disubstituted 9H-purines Zika Virus (ZIKV), Dengue Virus (DENV) Identified as promising antiviral agents against flaviviruses nih.gov

Antimicrobial and Anti-inflammatory Properties

The versatility of the 6-chloropurine scaffold extends to the development of antimicrobial agents. Purine derivatives modified at the 6-position have demonstrated a range of biological activities, including antifungal properties. redalyc.org

A series of 6-substituted purines synthesized from 2-amino-6-chloropurine were screened for their antifungal effects against several fungal species. redalyc.orgresearchgate.net These studies found that certain derivatives were active against Bacillus subtilis, Aspergillus niger, and Candida tropicalis, indicating that the 6-substituted purine structure can serve as a template for new antifungal compounds. redalyc.org While direct anti-inflammatory studies on this compound derivatives are not extensively documented, the general class of purine derivatives has been investigated for antihistaminic properties, which are related to the inflammatory response. redalyc.org

Table 3: Antifungal Activity of 6-Substituted Purine Derivatives

Starting Material Fungal Strains Tested Outcome
2-Amino-6-chloropurine Bacillus subtilis, Aspergillus niger, Candida tropicalis Several synthesized derivatives showed promising antifungal activity redalyc.orgresearchgate.net

Neurological Disease Research

The broader family of purine alkaloids, which includes naturally occurring compounds like caffeine, has been noted for its potential activity in the context of neurological diseases such as Alzheimer's and Parkinson's disease. rsc.org Purines are also central to cellular signaling within the central nervous system. ucdavis.edu However, based on the available scientific literature, specific research focusing on this compound and its direct derivatives for neurological disease applications is not a prominent area of investigation.

Agricultural Chemistry (e.g., Plant Growth Regulators, Pesticides)

An extensive review of the scientific literature does not indicate that this compound or its derivatives have been significantly investigated for applications in agricultural chemistry. Research into areas such as plant growth regulation or the development of pesticides appears to be focused on other classes of chemical compounds.

Modulation of Signaling Pathways

Derivatives of this compound and related compounds exert their biological effects by modulating critical cellular signaling pathways. A key mechanism of action for many purine-based anticancer agents is the disruption of cell cycle progression and the induction of programmed cell death (apoptosis). researchgate.net

For example, novel antitumor nucleosides derived from 6-chloropurine have been demonstrated to arrest the cell cycle in the G2/M phase. researchgate.net Other purine derivatives have been designed as antifolates to inhibit de novo purine biosynthesis, a fundamental metabolic pathway essential for cell proliferation. nih.gov The ability of these compounds to interfere with such essential processes underscores their therapeutic potential. The vast field of purinergic signaling, involving receptors and enzymes that recognize purines, represents a major target for drug development, and synthetic purine derivatives are continuously being explored for their ability to modulate these pathways for therapeutic benefit. ucdavis.edu

Structure Activity Relationship Sar Studies of 7 Benzyl 6 Chloro 7h Purine Derivatives

Influence of Substituent Patterns on Biological Activity

The biological profile of 7-benzyl-6-chloro-7H-purine is intricately linked to the pattern of substitution on the purine (B94841) ring system. Variations at key positions can lead to significant changes in potency and selectivity.

Role of the Chlorine Atom at C6

The chlorine atom at the C6 position of the purine ring is a crucial determinant of the biological activity of this class of compounds. The 6-chloropurine (B14466) moiety is recognized for its importance in the antiviral and antitumor properties of various purine derivatives nih.govmedchemexpress.comnih.gov. This substituent's electrophilic nature may allow for the formation of a covalent bond with target enzymes, potentially leading to irreversible inhibition nih.gov. In the context of nucleoside analogues, the presence of a chlorine atom at the 6-position has been deemed important for anti-SARS-CoV activity nih.govnih.gov. Furthermore, 6-chloropurine and its derivatives have demonstrated antitumor activities, with their mechanism potentially involving metabolism to S-(6-purinyl)glutathione and subsequently to 6-mercaptopurine (B1684380) medchemexpress.com. The cytotoxic effects of some 6-chloropurines have been particularly noted in leukemia cell lines iiarjournals.org.

Impact of the Benzyl (B1604629) Group at N7

The positioning of the benzyl group at the N7 position of the purine ring has a profound effect on the molecule's biological activity. Generally, N7-substituted purine derivatives are less common than their N9 counterparts, but they have been associated with a range of biological effects, including antiviral and anticancer activities. However, for certain biological targets, substitution at the N7 position can be detrimental to activity. For instance, in a series of O6-benzylguanine derivatives designed to deplete the human DNA repair protein O6-alkylguanine-DNA alkyltransferase, substitution at the N7 position resulted in a complete loss of activity.

Conversely, in the context of histamine (B1213489) H3 receptor ligands, the purine core's N7 atom has been identified as a key interaction point, forming a hydrogen bond with Tyr374 in the receptor nih.govnih.gov. While this study focused on N9-substituted purines, it highlights the potential for the N7 position to be involved in crucial receptor-ligand interactions. The benzyl group itself, when attached to the purine core, can significantly influence the compound's properties. For example, in a series of 1-benzyl-5-phenyltetrazole P2X7 antagonists, SAR studies around the benzyl moiety were conducted to optimize activity researchgate.net.

Effects of Additional Halogenation

Further halogenation of the this compound scaffold, either on the purine ring or the benzyl group, can fine-tune the biological activity. In a study of 9-benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity, the introduction of a 2-chloro substituent led to a significant increase in antiviral potency nih.gov. One of the most active compounds in this series was 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine, with an IC50 value of 0.08 microM against rhinovirus serotype 1B nih.gov. This suggests that a 2-chloro substituent on the purine core could also enhance the activity of this compound derivatives.

Furthermore, a study on substituted purines as histamine H3 receptor ligands found that a 2,6-dichlorobenzyl group at the N9 position resulted in the most active derivatives, with Ki values in the low nanomolar range nih.gov. This indicates that di-halogenation of the benzyl ring can be a highly effective strategy for increasing binding affinity.

Compound ModificationBiological Activity/Potency
9-Benzyl-6-(dimethylamino)-9H-purines
Unsubstituted at C2Weak antirhinovirus activity
2-Chloro substituentSubstantial increase in antirhinovirus activity (IC50 = 0.08 µM for 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine)
N9-Substituted Purines as H3 Receptor Ligands
N9-BenzylHigh affinity
N9-(2,6-dichlorobenzyl)Most active derivatives (Ki = 2.91 nM and 5.51 nM)

Substitution Effects at C2 and C8

Substitutions at the C2 and C8 positions of the purine ring can significantly modulate the biological activity of this compound derivatives. As mentioned previously, the introduction of a chlorine atom at the C2 position of 9-benzyl-6-(dimethylamino)-9H-purines dramatically increased their antirhinovirus activity nih.gov. However, the introduction of an amino group at the C2 position of a 6-chloropurine nucleoside was found to be unfavorable for anti-SARS-CoV activity nih.gov. This highlights that the nature of the substituent at C2 is critical. Purine analogues are known to be potent kinase inhibitors, and substitutions at various positions on the purine ring are key to this activity nih.goved.ac.uk.

In a series of 6,7-disubstituted-7H-purine analogues designed as EGFR/HER2 dual tyrosine kinase inhibitors, substitutions at the C6 and N7 positions were critical for their activity indexcopernicus.com. While this study did not specifically explore C2 and C8 substitutions on the this compound scaffold, it underscores the potential for modifications at these positions to influence kinase inhibition.

Stereochemical Considerations and Regioisomers (N7 vs. N9)

The regiochemistry of substitution on the purine ring, specifically at the N7 versus the N9 position, is a critical factor influencing the compound's properties and biological activity. Alkylation of purines often leads to a mixture of N7 and N9 regioisomers nih.gov. The N9-alkylated product is generally the thermodynamically more stable isomer, while the N7-isomer is often the kinetic product. The formation of the minor N7 regioisomer can sometimes be influenced by the bulkiness of substituents on the purine ring nih.gov.

From a biological standpoint, the distinction between N7 and N9 substitution can be profound. As noted earlier, in the case of O6-benzylguanine derivatives, N7-substitution led to inactive compounds, whereas N9-substituted derivatives retained activity. In the context of histamine H3 receptor binding, molecular modeling studies have suggested that the N7 atom of the purine core is involved in a crucial hydrogen bond with the receptor, even in a series of N9-substituted ligands nih.govnih.gov. This implies that the accessibility and electronic properties of the N7 position are important for receptor interaction, regardless of where the primary substituent is attached. The stereochemistry of substituents can also play a significant role in biological activity, as it can affect target binding and cellular uptake nih.gov.

Correlation between Molecular Structure and Receptor Binding Affinity

The binding affinity of this compound derivatives to their biological targets is highly dependent on their three-dimensional structure and the specific interactions they form with the receptor's binding pocket. For a series of substituted purines acting as histamine H3 receptor ligands, a clear correlation between their structure and binding affinity was established nih.govnih.gov. The key interactions identified included a π-stacking interaction between the purine's aromatic region and a tyrosine residue (Tyr115), and a hydrogen bond between the N7 of the purine core and another tyrosine residue (Tyr374) nih.gov.

The data from related N9-substituted purines provides a model for understanding the potential interactions of this compound derivatives. For instance, the affinity of these compounds for the histamine H3 receptor was significantly influenced by the substituent on the N9-benzyl group nih.gov.

Table: Binding Affinities of N9-Substituted Purines at the Histamine H3 Receptor

N9-SubstituentKi (nM)
BenzylHigh affinity (specific value not provided)
2,6-Dichlorobenzyl2.91
2,6-Dichlorobenzyl (2-chloro-purine)5.51
Pitolisant (reference drug)6.09

This data illustrates that specific halogenation patterns on the benzyl ring can dramatically enhance binding affinity. The purine ring itself is crucial for enhancing affinity, likely through the hydrogen bonding capability of the N7 position nih.gov. These findings suggest that for this compound derivatives, modifications to the benzyl group and the maintenance of key interactions involving the purine core are essential for achieving high receptor binding affinity.

Computational and Molecular Modeling in SAR

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering a detailed understanding of the conformational dynamics and interaction profiles of ligands like this compound derivatives. These approaches allow for the prediction of binding affinities and the elucidation of the structural basis for biological activity, thereby rationalizing SAR data and guiding further synthetic efforts.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful method to explore the conformational landscape of this compound derivatives and their stability within a biological environment, such as the active site of a protein kinase. While specific MD simulation data for this compound is not extensively available in the public domain, the behavior of analogous purine-based inhibitors in complex with kinases provides a solid framework for understanding their dynamics.

MD simulations of similar kinase inhibitors reveal that the purine core generally remains stable within the ATP-binding pocket, anchored by key interactions. The benzyl group at the N7 position, however, is likely to exhibit greater flexibility, exploring a range of conformations within the active site. The stability of the ligand-protein complex over the simulation time, often measured by the root-mean-square deviation (RMSD), is a key indicator of a stable binding mode. For many small molecule kinase inhibitors, RMSD values typically stabilize after an initial equilibration period, indicating that the ligand has found a favorable and stable binding pose.

Interaction Studies with Receptor Sites

The biological activity of this compound derivatives is intrinsically linked to their ability to interact with specific receptor sites, most notably the ATP-binding pocket of protein kinases. The purine scaffold is a well-established "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction mimics the binding of the adenine (B156593) base of ATP. nih.govnih.gov

The 6-chloro substituent on the purine ring can be a key determinant of selectivity and can also serve as a synthetic handle for further derivatization. The N7-benzyl group typically occupies a more solvent-exposed region of the ATP-binding site, where it can form various non-covalent interactions with surrounding amino acid residues. The nature and orientation of this benzyl group can significantly influence the potency and selectivity of the inhibitor.

Docking studies on analogous purine-based kinase inhibitors have identified key interacting residues. The following table summarizes typical interactions observed for such inhibitors within a kinase active site.

Interaction TypeInteracting Ligand MoietyTypical Interacting Residues in Kinase Active Site
Hydrogen BondingPurine N1 and N6-amino group (if present)Backbone amide and carbonyl groups of the hinge region (e.g., Cys, Met, Glu)
Hydrophobic InteractionsPurine ring, Benzyl groupGatekeeper residue (e.g., Thr, Met), residues lining the hydrophobic pocket (e.g., Leu, Val, Ala, Phe)
Pi-stackingPurine ring, Benzyl ringAromatic residues (e.g., Phe, Tyr)

These interactions collectively determine the binding affinity and orientation of the inhibitor within the active site, providing a structural basis for the observed SAR.

Hydrogen Bonding and Hydrophobic Interactions

The binding of this compound derivatives to their target receptors is governed by a combination of hydrogen bonding and hydrophobic interactions. These non-covalent forces are crucial for the stability of the ligand-receptor complex and are central to the SAR of this class of compounds.

Hydrogen Bonding: As with most ATP-competitive kinase inhibitors, the purine core of this compound is expected to form one or more hydrogen bonds with the kinase hinge region. nih.gov Specifically, the nitrogen atoms of the purine ring can act as hydrogen bond acceptors, while any exocyclic amino groups could act as donors. These interactions are fundamental for anchoring the ligand in the correct orientation within the ATP-binding pocket. The strength and geometry of these hydrogen bonds are critical for high-affinity binding.

Analytical Techniques in the Study of 7 Benzyl 6 Chloro 7h Purine

Spectroscopic Characterization

Spectroscopy is fundamental to the characterization of 7-Benzyl-6-chloro-7H-purine, offering detailed insights into its atomic composition and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and structure of this compound. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, the chemical shifts (δ) of the protons are indicative of their local electronic environment. For 7-benzyl substituted purine (B94841) derivatives, the signals for the purine ring protons are typically found in the downfield region due to the aromatic nature of the ring system. Specifically, the H-8 proton signal is generally observed at a higher field (δ ≈ 8.12 - 8.32 ppm) compared to the H-2 and H-6 protons. nih.gov The benzyl (B1604629) group introduces a characteristic set of signals: a singlet for the methylene (B1212753) (-CH₂-) protons and multiplets for the aromatic protons of the phenyl ring. nih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbon atoms of the purine and benzyl rings appear in the aromatic region of the spectrum. The assignment of the quaternary carbons, such as C-4 and C-5, which lack attached protons, is crucial for confirming the core structure. nih.gov For instance, in related 7-benzylpurine structures, the C-4 signal has been assigned around δ = 151.3 ppm and the C-5 signal at approximately δ = 123.4 ppm. nih.gov The methylene carbon of the benzyl group provides a key signal in the aliphatic region of the spectrum.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 7-Benzylpurine Derivatives

Atom Nucleus Typical Chemical Shift (δ) in ppm Notes
H-8¹H8.12 - 8.32Purine ring proton
H-2 / H-6¹H8.43 - 8.96Purine ring protons
Benzyl -CH₂-¹H~ 5.5 - 6.0Methylene bridge protons
Benzyl Phenyl¹H~ 7.2 - 7.5Aromatic protons
C-4¹³C~ 151Purine quaternary carbon
C-5¹³C~ 123Purine quaternary carbon
C-2 / C-6 / C-8¹³CDownfield regionPurine methine carbons
Benzyl -CH₂-¹³CAliphatic regionMethylene bridge carbon
Benzyl Phenyl¹³C~ 127 - 135Aromatic carbons

Note: Data are based on studies of closely related 7-benzylpurine derivatives and serve as expected values. nih.gov

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. The molecular formula of the compound is C₁₂H₉ClN₄, corresponding to a monoisotopic mass of approximately 244.05 Da. In the mass spectrum, the molecular ion peak (M⁺) would appear as a characteristic doublet (at m/z 244 and 246) with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula.

Under electron ionization (EI), the molecular ion undergoes fragmentation. For N-benzyl purines, a common and significant fragmentation pathway involves the cleavage of the bond between the purine ring and the benzylic methylene group. This process leads to the formation of a stable benzyl cation (C₇H₇⁺) or tropylium (B1234903) ion, which is observed as a prominent peak at m/z 91. The other fragment would correspond to the 6-chloropurine (B14466) portion of the molecule. This characteristic fragmentation is a key diagnostic feature for identifying the benzyl substituent. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

Ion Formula Expected m/z Significance
[M]⁺[C₁₂H₉³⁵ClN₄]⁺244Molecular Ion
[M+2]⁺[C₁₂H₉³⁷ClN₄]⁺246Isotope Peak for Chlorine
[C₇H₇]⁺[C₇H₇]⁺91Benzyl/Tropylium Cation Fragment
[C₅H₂ClN₄]⁺[C₅H₂ClN₄]⁺1536-Chloropurine Fragment

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. Analysis of the spectrum for a closely related compound, 7-benzyl-2,6-dichloro-7H-purine, reveals key characteristic absorptions that are expected to be present for this compound. nist.gov

Key absorption bands include:

~3100-3000 cm⁻¹: Aromatic C-H stretching from both the purine and benzyl rings.

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the fused purine ring system and the benzene (B151609) ring.

~1400-1000 cm⁻¹: A complex region containing in-plane bending and stretching vibrations, including the C-N stretching of the purine core.

Below 800 cm⁻¹: C-Cl stretching vibrations.

Chromatographic Methods (TLC, Column Chromatography)

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a rapid and effective method used to qualitatively assess the purity of a sample and to determine appropriate solvent systems for larger-scale separation. A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a sealed chamber with a suitable eluent (mobile phase), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The compound's retention factor (Rƒ value) is a key identifier under specific conditions.

Column Chromatography is the standard method for purifying the compound on a preparative scale. The crude product is loaded onto a column packed with a stationary phase, typically silica gel. The eluent used is guided by the results from TLC analysis. As the solvent flows through the column, the components of the mixture separate based on their differential adsorption to the silica gel. Fractions are collected and analyzed by TLC to isolate the pure this compound.

Crystallography (X-ray Diffraction) for Structural Confirmation

For related benzyl-purine derivatives, X-ray diffraction studies have been successfully used to elucidate their molecular structures. For example, the crystal structure of 8-Chloro-7-(2,6-dichlorobenzyl)-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione revealed that the purine and benzyl ring systems are nearly perpendicular to one another. Such studies also provide detailed information on intermolecular interactions, like hydrogen bonding and stacking interactions, which govern the crystal packing. Although specific crystallographic data for this compound is not publicly available, this technique remains the gold standard for absolute structural proof.

Cell-Based Assays for Biological Activity Evaluation

To investigate the potential therapeutic applications of this compound, its biological activity is evaluated using various cell-based assays. These assays measure the compound's effect on living cells, typically human cancer cell lines, to assess its cytotoxic or cytostatic properties.

Research on structurally similar 6-chloro- and 9-benzyl-purine analogs has demonstrated significant cytotoxic activity against a range of human cancer cell lines. researchgate.net Common assays involve exposing cultured cancer cells to varying concentrations of the compound and measuring cell viability after a set period. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell growth by 50%, is a standard metric for potency.

Table 3: Examples of Cell Lines Used for Evaluating Cytotoxicity of Related Purine Derivatives

Cell Line Cancer Type Assay Type Reference
Huh7, HepG2Liver CarcinomaSRB Assay researchgate.net
HCT116Colon CarcinomaSRB Assay researchgate.net
MCF7Breast CarcinomaSRB Assay researchgate.net
4T1Murine Mammary CarcinomaViability Assay nih.gov
COLO201Human Colorectal AdenocarcinomaViability Assay nih.gov
SNU-1Human Gastric CarcinomaViability Assay nih.gov

These assays are crucial for identifying potential anticancer agents and understanding their mechanism of action at a cellular level.

Enzyme Inhibition Assays

Comprehensive searches of scientific literature and bioactivity databases did not yield specific enzyme inhibition assay data for the compound this compound. While this compound is a known chemical entity and has been utilized as an intermediate in the synthesis of more complex purine derivatives, detailed studies characterizing its direct inhibitory activity against specific enzymes are not publicly available.

Research in the field of medicinal chemistry has extensively explored the purine scaffold, to which this compound belongs, as a source of potent enzyme inhibitors. Various analogues have been synthesized and evaluated for their effects on a wide range of enzyme families, most notably kinases, which play crucial roles in cellular signaling pathways.

For instance, studies on other 6,7-disubstituted purine derivatives have demonstrated significant inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). In these studies, researchers typically employ in vitro kinase inhibition assays to determine the potency of the compounds. These assays measure the ability of a compound to interfere with the enzymatic activity of a target kinase, often quantified by determining the half-maximal inhibitory concentration (IC₅₀) value.

Therefore, this section cannot provide detailed research findings or data tables on the enzyme inhibition profile of this compound due to the absence of such information in the reviewed scientific literature.

Future Directions and Research Perspectives

Exploration of Novel 7-Benzyl-6-chloro-7H-purine Analogues

The exploration of novel analogues derived from the this compound scaffold is a critical avenue for future research. The synthesis and evaluation of new derivatives can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

A key strategy in developing novel analogues involves the modification of the purine (B94841) core at various positions. Research on related 6,7-disubstituted-7H-purine analogues has demonstrated that substitutions at the 6-position can significantly impact biological activity. For instance, replacing the chloro group with hydrophilic moieties has been explored to enhance interactions with target proteins and improve drug-like properties. One study focused on synthesizing a series of 6,7-disubstituted 7H-purine analogues with a hydrophilic side chain at the 7th position and a '6-(3-chloro-4-[(substituted pyridin-3-yl) oxy]) anilino' group at the 6th position, aiming to create dual inhibitors of EGFR/HER2 tyrosine kinases for breast cancer treatment.

Furthermore, the benzyl (B1604629) group at the N7 position offers another site for modification. Introducing different substituents on the benzyl ring could modulate the compound's binding affinity and specificity for its biological targets. The synthesis of various N7-substituted purines has been a subject of interest, with methods being developed for regioselective alkylation at the N7 position.

The following table summarizes the types of modifications that can be explored for generating novel this compound analogues and the potential impact of these modifications.

Modification Site Type of Modification Potential Impact
C6-positionSubstitution of the chloro group with various amines, ethers, or thioethers.Enhanced binding affinity, improved selectivity, and altered pharmacokinetic properties.
N7-benzyl groupIntroduction of substituents on the phenyl ring (e.g., electron-donating or electron-withdrawing groups).Modulation of target specificity and potency.
Purine CoreModifications at other positions of the purine ring (e.g., C2 or C8).Creation of novel scaffolds with unique biological activities.

Targeting Specific Biological Pathways for Therapeutic Development

A crucial aspect of modern drug development is the identification and targeting of specific biological pathways that are dysregulated in cancer. For this compound and its analogues, future research should focus on elucidating their mechanisms of action and identifying the specific signaling pathways they modulate.

Purine analogues are known to interfere with DNA and RNA synthesis, thereby halting cancer cell division. acs.org They can also act as inhibitors of various enzymes involved in cancer cell growth and survival, such as protein kinases. acs.org Research on related 6,7-disubstituted 7H-purine analogues has shown potential for dual inhibition of EGFR and HER2, two key receptors in the ErbB family of receptor tyrosine kinases that are often overexpressed in various cancers and are associated with poor prognosis. One particular analogue, compound 8e, demonstrated potent dual inhibitory activity against both EGFR and HER2, comparable to the established drug lapatinib. This compound also exhibited significant cytotoxic activity against breast cancer cell lines and induced G2/M phase cell cycle arrest and apoptosis.

Future studies on this compound should therefore investigate its effects on a panel of cancer-related kinases and signaling pathways. This could involve in vitro kinase assays, cell-based signaling pathway analysis, and proteomics approaches to identify direct and indirect targets. The table below outlines potential biological pathways that could be targeted by this compound derivatives.

Biological Pathway Key Molecular Targets Therapeutic Rationale
Receptor Tyrosine Kinase SignalingEGFR, HER2, VEGFRInhibition of cancer cell proliferation, survival, and angiogenesis.
Cell Cycle RegulationCyclin-Dependent Kinases (CDKs)Induction of cell cycle arrest and prevention of uncontrolled cell division.
ApoptosisBcl-2 family proteins, CaspasesTriggering programmed cell death in cancer cells.
DNA Synthesis and RepairDNA polymerases, TopoisomerasesDisruption of DNA replication and induction of DNA damage in cancer cells.

Advanced Computational Drug Design and Virtual Screening

The integration of computational methods into the drug discovery process has the potential to significantly accelerate the identification and optimization of lead compounds. For this compound, advanced computational drug design and virtual screening can be employed to explore a vast chemical space and prioritize the synthesis of the most promising analogues.

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This can be done through either ligand-based or structure-based approaches. Ligand-based methods utilize the structural information of known active compounds to identify new ones, while structure-based methods rely on the 3D structure of the target protein. nih.gov

Molecular docking, a key component of structure-based virtual screening, can be used to predict the binding mode and affinity of this compound analogues to their target proteins. This information can guide the rational design of new derivatives with improved binding characteristics. For example, if the crystal structure of a target kinase is available, docking studies can reveal key interactions between the compound and the active site, suggesting specific modifications to enhance binding.

The following table summarizes the application of computational methods in the development of this compound analogues.

Computational Method Application Expected Outcome
Virtual ScreeningScreening large compound libraries for potential hits.Identification of novel scaffolds and lead compounds.
Molecular DockingPredicting the binding mode and affinity of analogues to their targets.Rational design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR)Developing models that correlate chemical structure with biological activity.Prediction of the activity of unsynthesized compounds.
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the ligand-protein complex.Understanding the stability of binding and the role of conformational changes.

Clinical Translation Potential

While preclinical studies provide valuable insights into the therapeutic potential of a compound, the ultimate goal is successful clinical translation. For this compound and its optimized analogues, a clear path to clinical development needs to be established.

The clinical potential of purine analogues, in general, is well-established, with several compounds being used in cancer therapy. acs.org The development of new 6,7-disubstituted 7H-purine analogues as potential EGFR/HER2 dual tyrosine kinase inhibitors for human breast cancers is a promising area of research with clear clinical relevance. The identification of a lead compound with potent dual inhibitory activity and significant cytotoxicity against breast cancer cells provides a strong rationale for further preclinical development.

The journey from a promising preclinical candidate to a clinically approved drug is long and challenging. It involves extensive studies on pharmacology, toxicology, and formulation, followed by phased clinical trials to evaluate safety and efficacy in humans. The table below outlines the key stages in the clinical translation of a novel therapeutic agent.

Development Stage Key Activities Primary Objective
Lead OptimizationChemical modification to improve potency, selectivity, and ADME properties.Selection of a preclinical candidate.
Preclinical DevelopmentIn vivo efficacy studies in animal models, toxicology and safety pharmacology studies.Filing of an Investigational New Drug (IND) application.
Phase I Clinical TrialsEvaluation of safety, tolerability, and pharmacokinetics in a small group of healthy volunteers or patients.Determination of the maximum tolerated dose (MTD).
Phase II Clinical TrialsAssessment of efficacy and further evaluation of safety in a larger group of patients with the target disease.Establishment of proof-of-concept and determination of the optimal dose.
Phase III Clinical TrialsLarge-scale, multicenter trials to confirm efficacy, monitor side effects, and compare to standard treatments.Generation of data to support a New Drug Application (NDA).

Combination Therapies Involving Purine Derivatives

The development of drug resistance is a major challenge in cancer therapy. Combination therapies, which involve the use of two or more drugs with different mechanisms of action, have emerged as a powerful strategy to overcome resistance and improve treatment outcomes.

Future research should explore the potential of combining this compound or its analogues with existing chemotherapeutic agents or targeted therapies. The synergistic effects of such combinations could lead to enhanced anticancer activity and a reduction in the required doses of individual drugs, thereby minimizing toxicity.

For purine derivatives, combination therapies have been explored to enhance their efficacy. For example, a study on the synergistic effect of purine derivatives on the toxicity of other nucleoside analogs showed that certain purines could enhance the growth inhibitory effects of these analogs. The proposed mechanism involved the depletion of the cellular pool of phosphoribosylpyrophosphate (PRPP), a key molecule in nucleotide biosynthesis.

The following table presents potential combination therapy strategies involving this compound derivatives.

Combination Partner Rationale Potential Benefit
Standard Chemotherapy (e.g., taxanes, platinum agents)Targeting different stages of the cell cycle or cellular processes.Increased cytotoxicity and overcoming resistance to single agents.
Other Targeted Therapies (e.g., PARP inhibitors, angiogenesis inhibitors)Simultaneous inhibition of multiple oncogenic pathways.Synergistic anticancer effects and prevention of pathway reactivation.
Immunotherapy (e.g., checkpoint inhibitors)Enhancing the immune system's ability to recognize and kill cancer cells.Potential for durable responses and long-term survival.

Addressing Acquired Resistance Mechanisms in Cancer Cells

Acquired resistance to anticancer drugs is a significant clinical problem that often leads to treatment failure. Understanding the mechanisms by which cancer cells develop resistance to this compound and its analogues is essential for developing strategies to overcome this challenge.

Resistance to nucleoside analogues can arise through various mechanisms, including decreased drug uptake, increased drug efflux, altered metabolic activation or inactivation, and mutations in the drug target. For instance, high levels of the enzyme SAMHD1 have been linked to poor clinical response to some nucleoside analogues in leukemia.

Future research should focus on identifying the specific mechanisms of resistance to this compound derivatives. This could involve generating resistant cell lines in vitro and using genomic and proteomic approaches to identify the molecular changes responsible for the resistant phenotype. Once the resistance mechanisms are understood, strategies to circumvent them can be developed. These may include the design of new analogues that are not susceptible to the resistance mechanism, or the use of combination therapies that target the resistance pathway.

The table below summarizes common mechanisms of drug resistance and potential strategies to address them.

Mechanism of Resistance Description Potential Strategy to Overcome
Increased Drug EffluxOverexpression of drug transporters like P-glycoprotein (P-gp) that pump the drug out of the cell.Co-administration with an efflux pump inhibitor or design of analogues that are not substrates for these pumps.
Altered Drug MetabolismDecreased activation or increased inactivation of the drug by cellular enzymes.Design of prodrugs that bypass the need for activation or are resistant to inactivation.
Target AlterationMutations in the drug's target protein that reduce binding affinity.Development of next-generation inhibitors that can bind to the mutated target.
Upregulation of Bypass PathwaysActivation of alternative signaling pathways that compensate for the inhibition of the primary target.Combination therapy with an inhibitor of the bypass pathway.

Q & A

Basic: What are the critical considerations for optimizing the synthesis of 7-Benzyl-6-chloro-7H-purine to improve yield and purity?

Methodological Answer:
Synthetic optimization requires systematic variation of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) and characterization of intermediates via HPLC and LC-MS. For example, highlights nucleoside condensation methods using benzoylated ribofuranosyl bromide, which could inform analogous benzylation strategies. Theoretical frameworks (e.g., reaction kinetics or steric effects) should guide parameter selection . Purification via column chromatography with gradient elution and validation by 1^1H/13^13C NMR ensures structural fidelity .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Combine spectroscopic techniques:

  • NMR : Assign peaks for benzyl (δ ~7.3 ppm, aromatic protons) and purine (δ ~8.5 ppm, H-8) moieties.
  • X-ray crystallography : Resolve bond angles and confirm substitution patterns.
  • IR spectroscopy : Validate functional groups (e.g., C-Cl stretch at ~550 cm1^{-1}).
    Cross-referencing with databases like NIST Chemistry WebBook ( ) ensures alignment with known spectral data .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:
Design enzyme inhibition assays (e.g., kinases or purine-processing enzymes) using fluorescence-based substrates. Dose-response curves (IC50_{50} values) and kinetic studies (Michaelis-Menten plots) quantify potency. emphasizes aligning assays with theoretical mechanisms (e.g., competitive vs. non-competitive inhibition) .

Advanced: How can researchers resolve contradictions in reported reactivity of this compound under varying pH conditions?

Methodological Answer:
Perform controlled kinetic studies across a pH range (2–12) using UV-Vis spectroscopy to monitor hydrolysis rates. Compare degradation products via LC-MS and correlate with computational models (DFT calculations of transition states). and stress isolating variables (e.g., ionic strength) and using multivariate analysis to disentangle competing pathways .

Advanced: What methodologies address low solubility of this compound in aqueous buffers?

Methodological Answer:

  • Co-solvent systems : Test DMSO/PEG mixtures with dynamic light scattering (DLS) to assess aggregation.
  • Salt formation : Screen counterions (e.g., HCl, sodium salts) via DSC/TGA to identify stable crystalline forms.
  • Nanoformulation : Use liposomal encapsulation (characterized by TEM and zeta potential). ’s surface chemistry insights guide interfacial stability assessments .

Advanced: How should researchers interpret conflicting bioactivity data across cell lines?

Methodological Answer:

  • Mechanistic deconvolution : Use CRISPR knockouts or siRNA to identify target-specific effects.
  • Metabolomic profiling : Compare intracellular purine metabolite levels via LC-HRMS.
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to distinguish noise from biological variation. and emphasize reproducibility through independent replicates and meta-analysis .

Advanced: What computational strategies predict the binding modes of this compound to novel targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with flexible side chains for target pockets.
  • MD simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess stability.
  • Free-energy calculations : Apply MM-PBSA to rank binding affinities. and highlight aligning simulations with experimental IC50_{50} data for validation .

Advanced: How can degradation pathways of this compound be elucidated under oxidative stress?

Methodological Answer:

  • Stress testing : Expose to H2_2O2_2/UV light and monitor via LC-PDA-MS.
  • Radical trapping : Use ESR to identify reactive oxygen species (ROS) involvement.
  • Isotopic labeling : 18^{18}O-labeling tracks oxygen incorporation in degradation products. ’s surface reactivity studies inform interfacial degradation mechanisms .

Advanced: What theoretical frameworks explain the electronic effects of benzyl substitution on purine reactivity?

Methodological Answer:

  • Hammett analysis : Correlate substituent σ values with reaction rates (e.g., nucleophilic aromatic substitution).
  • Frontier molecular orbitals : Calculate HOMO/LUMO energies (Gaussian 16) to predict regioselectivity.
  • Crystallographic data : Compare bond lengths/distances with DFT-optimized structures. and stress grounding hypotheses in quantum mechanical principles .

Advanced: How can researchers explore novel applications of this compound in interdisciplinary contexts?

Methodological Answer:

  • Material science : Test as a ligand for metal-organic frameworks (MOFs) via SC-XRD and BET surface area analysis.
  • Chemical biology : Develop photoaffinity probes (e.g., diazirine tags) for target identification.
  • Neuroscience : Assess neuroprotective effects in oxidative stress models (e.g., SH-SY5Y cells). ’s emphasis on student-driven discovery models supports cross-disciplinary hypothesis generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Benzyl-6-chloro-7H-purine
Reactant of Route 2
Reactant of Route 2
7-Benzyl-6-chloro-7H-purine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.